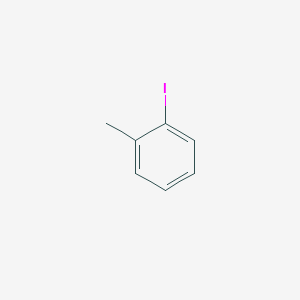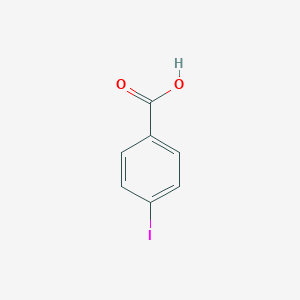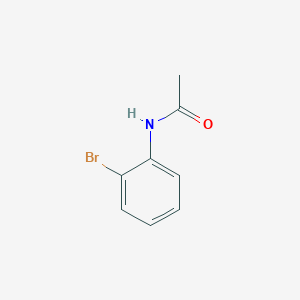![molecular formula C60H84N2O16 B057159 [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid CAS No. 529511-79-3](/img/structure/B57159.png)
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Overview
Description
Beloranib hemioxalate is a small molecule drug that was initially developed by Chong Kun Dang Pharmaceutical Corporation and later licensed to Zafgen, Inc. It is an inhibitor of the enzyme methionine aminopeptidase 2 (METAP2), which plays a crucial role in protein synthesis and cell proliferation . Beloranib hemioxalate was primarily investigated for its potential in treating obesity and related metabolic disorders .
Mechanism of Action
Target of Action
Beloranib hemioxalate primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is an enzyme that plays a crucial role in the regulation of the cellular processes that control metabolism .
Mode of Action
Beloranib, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It was originally designed as an angiogenesis inhibitor for the treatment of cancer . The potential anti-obesity effects of metap2 inhibition became apparent, and the clinical development of beloranib began to focus on these effects .
Pharmacokinetics
A clinical trial evaluated the efficacy, safety, and pharmacokinetics of beloranib in obese subjects with hypothalamic injury . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability.
Biochemical Analysis
Biochemical Properties
Beloranib Hemioxalate acts as an inhibitor of the enzyme Methionine aminopeptidase-2 (MetAP2) . This enzyme plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, a step critical for protein maturation .
Cellular Effects
Beloranib Hemioxalate has shown effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Beloranib Hemioxalate involves its binding interactions with the enzyme MetAP2, leading to its inhibition . This inhibition can lead to changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beloranib hemioxalate involves multiple steps, starting with the preparation of key intermediates. One such intermediate is 4-dimethylaminoethoxy methyl cinnamate, which is synthesized using p-coumaric acid methyl esters and N,N-dimethylamino chloroethane hydrochloride through an affine substitution reaction . The process is designed to be efficient, reducing reaction steps and improving yield, making it suitable for industrial production .
Industrial Production Methods: The industrial production of beloranib hemioxalate focuses on optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and solvent conditions to achieve the desired product. The use of less toxic solvents and streamlined reaction steps enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Beloranib hemioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable tool for studying enzyme inhibition and protein synthesis pathways.
Biology: It is used to investigate the role of METAP2 in cell proliferation and differentiation.
Industry: Its potential as an anti-obesity agent has led to significant interest in its commercial development.
Comparison with Similar Compounds
Beloranib hemioxalate is unique in its mechanism of action as a METAP2 inhibitor. Similar compounds include:
Fumagillin: An analog of beloranib, originally designed as an angiogenesis inhibitor for cancer treatment.
TNP-470: Another fumagillin analog with similar anti-angiogenic properties.
CKD-732: A derivative of fumagillin with improved safety and efficacy profiles.
Beloranib hemioxalate stands out due to its specific application in treating obesity and metabolic disorders, demonstrating significant weight loss and metabolic improvements in clinical trials .
Properties
CAS No. |
529511-79-3 |
|---|---|
Molecular Formula |
C60H84N2O16 |
Molecular Weight |
1089.3 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid |
InChI |
InChI=1S/2C29H41NO6.C2H2O4/c2*1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h2*7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b2*14-10+;/t2*23-,24-,26-,27-,28+,29+;/m11./s1 |
InChI Key |
ZKEMUPZLDSXZCX-CEVDDVLHSA-N |
SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O |
Isomeric SMILES |
CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.C(=O)(O)C(=O)O |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O |
Synonyms |
(3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)oct-6-yl (2E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylate beloranib CKD-732 CKD732 O-(4-dimethylaminoethoxycinnamoyl)fumagillol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
